4-Methyl-1H-benzotriazole

Description

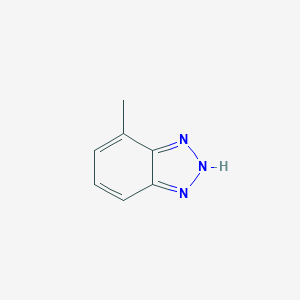

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGDVUCDZOBDNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NNN=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274037 | |

| Record name | 4-Methyl-1,2,3-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29878-31-7 | |

| Record name | 4-Methylbenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29878-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Tolyltriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029878317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1,2,3-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TOLYLTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKK8999IZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methyl-1H-benzotriazole

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methyl-1H-benzotriazole, a versatile heterocyclic compound with applications in corrosion inhibition and as a synthetic intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and material science.

Synthesis of this compound

The primary synthetic route to this compound involves the diazotization of 3,4-diaminotoluene (B134574) (3-methyl-1,2-phenylenediamine) followed by intramolecular cyclization. This method is a well-established procedure for the preparation of benzotriazoles.[1][2]

Synthesis Pathway

The reaction proceeds via the formation of a diazonium salt from the vicinal diamine, which then undergoes spontaneous ring closure to form the stable triazole ring.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of benzotriazoles.[2]

Materials:

-

3,4-Diaminotoluene

-

Sodium Nitrite (B80452) (NaNO₂)

-

Glacial Acetic Acid (CH₃COOH)

-

Deionized Water

-

Ice

-

Benzene (B151609) (for recrystallization)

Procedure:

-

In a suitable reaction vessel, dissolve 3,4-diaminotoluene in a mixture of glacial acetic acid and water. Gentle warming may be required to achieve complete dissolution.

-

Cool the resulting solution to approximately 5 °C in an ice bath.

-

Prepare a solution of sodium nitrite in water.

-

To the cooled solution of 3,4-diaminotoluene, rapidly add the sodium nitrite solution with vigorous stirring.

-

An exothermic reaction will occur, and the temperature of the mixture will rise. The color of the solution will typically change from dark to a reddish-brown.

-

After the initial exotherm subsides, continue to stir the reaction mixture for a specified period, allowing it to cool gradually.

-

Cool the mixture further in an ice bath to induce precipitation of the product.

-

Collect the crude this compound by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as benzene or a water/ethanol mixture, to yield a crystalline solid.[3]

Expected Yield:

While a specific yield for this compound is not widely reported, a US patent describing the synthesis of a mixture of 4- and 5-methyl-1H-benzotriazoles from vicinal toluenediamines reports a yield of 90%.[3] Yields for the synthesis of the parent 1H-benzotriazole are typically in the range of 75-81%.[2]

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic and analytical techniques.

Characterization Workflow

The following diagram illustrates the typical workflow for the characterization of the synthesized compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₇N₃ | [4][5] |

| Molecular Weight | 133.15 g/mol | [4] |

| Melting Point | 140-146 °C | |

| Appearance | White to light tan crystalline solid | |

| Solubility | Slightly soluble in chloroform (B151607) and methanol |

Spectroscopic Data

Mass spectrometry confirms the molecular weight of this compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 133.[4]

Table 1: Key Mass Spectral Fragments

| m/z | Proposed Fragment |

| 133 | [C₇H₇N₃]⁺ (Molecular Ion) |

| 105 | [M - N₂]⁺ |

| 104 | [M - N₂ - H]⁺ |

| 78 | [C₆H₆]⁺ (Benzene radical cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Data interpreted from typical fragmentation patterns of benzotriazoles.

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands are expected for the N-H, C-H, C=C, and C-N bonds.

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3200-3400 | N-H stretching |

| 3000-3100 | Aromatic C-H stretching |

| 2850-2960 | Methyl C-H stretching |

| 1600-1620 | C=C aromatic ring stretching |

| 1450-1500 | C=C aromatic ring stretching |

| 1200-1250 | C-N stretching |

| 740-780 | C-H out-of-plane bending |

Data based on characteristic IR frequencies for benzotriazole (B28993) and its derivatives.[6][7]

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure of the molecule.

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns will be characteristic of the 4-methyl substitution pattern.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, including the methyl carbon and the aromatic carbons.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US3732239A - 4-and 5-methyl-1h-benzotriazoles prepared from vicinal toluenediamine mixtures - Google Patents [patents.google.com]

- 4. This compound | C7H7N3 | CID 122499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

"physical and chemical properties of 4-Methyl-1H-benzotriazole"

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methyl-1H-benzotriazole

Introduction

This compound, also known as tolyltriazole, is a prominent member of the benzotriazole (B28993) family of compounds. It is widely recognized for its utility as a corrosion inhibitor, particularly for copper and its alloys.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Identification

This compound consists of a benzene (B151609) ring fused to a triazole ring, with a methyl group substituted on the benzene ring. The compound can exist as a mixture of 4-methyl and 5-methyl isomers.

Table 1: General and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C7H7N3 | [1][4][5] |

| Molecular Weight | 133.15 g/mol | [1][4][6] |

| CAS Number | 29878-31-7 | [4][5][7] |

| Appearance | Brown, light brown to beige solid | [4][8][9] |

| Purity | ≥90.0% (HPLC) to 98% | [1] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

Physicochemical Data

The physicochemical properties of this compound are crucial for its application and handling. These properties are summarized in the tables below.

Table 2: Thermodynamic Properties

| Property | Value | Reference(s) |

| Melting Point | 139-146 °C | [4][5] |

| Boiling Point | 289.3 °C at 760 mmHg | [5][7][10] |

| Flash Point | 137.4 °C | [5][7][10] |

| Auto-ignition Temperature | Approx. 400 °C (752 °F) | [8] |

Table 3: Solubility and Partitioning

| Property | Value | Reference(s) |

| Solubility in Water | Insoluble | [8] |

| Solubility in Organic Solvents | Slightly soluble in Chloroform and Methanol | [4][7][9] |

| LogP (Octanol-Water Partition Coefficient) | 1.26630 | [5][7] |

| Density | 1.273 g/cm³ | [5][7][11] |

Table 4: Acidity

| Property | Value | Reference(s) |

| pKa | 8.74 ± 0.40 (Predicted) | [7] |

Experimental Protocols

Synthesis of Benzotriazoles (General Procedure)

A common method for synthesizing benzotriazoles involves the reaction of o-phenylenediamine (B120857) with a diazotizing agent like sodium nitrite (B80452).

Protocol:

-

Material Feeding: o-phenylenediamine, sodium nitrite, and water are added to a stainless steel reaction kettle. A typical ratio is 1 part o-phenylenediamine to 1.1-1.2 parts sodium nitrite and 10-15 parts water.[12]

-

Heating and Pressurization: The mixture is stirred and heated to a temperature of 240-260 °C. The pressure is controlled between 3.0 and 4.0 MPa, and the reaction is held under these conditions for 3-3.5 hours.[12]

-

Cooling and Transfer: The reaction mixture is then cooled to 120-130 °C, and the product is transferred to an acidification vessel.[12]

-

pH Adjustment and Separation: The pH of the solution is adjusted to approximately 5.0 using a strong acid, such as concentrated sulfuric acid, which leads to the separation of an oil layer.[12]

-

Purification: The separated oil layer is purified by vacuum distillation to yield the final benzotriazole product.[12]

Caption: General workflow for the synthesis of benzotriazoles.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 1-2 mm.[13][14][15]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, attached to a thermometer.[16]

-

Heating: The apparatus is heated slowly, at a rate of about 1-2 °C per minute as the temperature approaches the expected melting point.[15][16]

-

Observation and Recording: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the compound.[15][16][17]

Caption: Workflow for determining the melting point of an organic compound.

pKa Determination

The pKa value indicates the acidity of a compound. Several methods can be used for its determination.

Potentiometric Titration Protocol:

-

A pure sample of the compound is dissolved in a suitable solvent (often water or a water-organic mixture).[18]

-

A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution of the compound.[18]

-

The pH of the solution is measured after each addition of the base using a calibrated pH meter.[18]

-

A titration curve is generated by plotting the pH versus the volume of base added.

-

The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.[18]

Applications and Mechanisms

Corrosion Inhibition

The primary application of this compound is as a corrosion inhibitor, especially for copper and its alloys.[1][8] It functions by forming a protective film on the metal surface.

Mechanism of Action:

-

Adsorption: The benzotriazole molecule adsorbs onto the metal surface.[3]

-

Complex Formation: It forms a passive, insoluble polymeric complex with the metal ions (e.g., Cu(I)).[2][19]

-

Protective Layer: This complex forms a thin, protective layer that insulates the metal from the corrosive environment, thereby preventing further corrosion.[2][19]

Caption: Logical relationship of the corrosion inhibition mechanism.

Safety and Handling

This compound is classified as harmful if swallowed or inhaled and causes serious eye irritation.[6] Appropriate personal protective equipment, including safety goggles, gloves, and respiratory protection, should be used when handling this chemical.[10] It should be stored in a dry, cool, and well-ventilated place.[10]

Conclusion

This compound is a compound with well-defined physical and chemical properties that make it highly effective as a corrosion inhibitor. Understanding these properties, along with the experimental protocols for their determination and the mechanisms of its primary applications, is essential for its effective and safe use in research and industrial settings.

References

- 1. This compound, Analytical Standard, Best Price in Mumbai [nacchemical.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cecri.res.in [cecri.res.in]

- 4. usbio.net [usbio.net]

- 5. guidechem.com [guidechem.com]

- 6. This compound | C7H7N3 | CID 122499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. lanxess.com [lanxess.com]

- 9. This compound | 29878-31-7 [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 4-METHYL-1H-BENZO[D][1,2,3]TRIAZOLE | CAS#:29878-31-7 | Chemsrc [chemsrc.com]

- 12. CN105237488A - Synthesis method of benzotriazole - Google Patents [patents.google.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. byjus.com [byjus.com]

- 15. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. pennwest.edu [pennwest.edu]

- 18. m.youtube.com [m.youtube.com]

- 19. Benzotriazole - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Methyl-1H-benzotriazole (CAS: 29878-31-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-1H-benzotriazole (CAS: 29878-31-7), a versatile heterocyclic compound. The document details its chemical and physical properties, outlines a standard synthesis protocol, and extensively covers its primary application as a corrosion inhibitor, particularly for copper and its alloys. While its role in drug development is not prominent, this guide also touches upon the broader biological activities of benzotriazole (B28993) derivatives. Detailed experimental methodologies for synthesis and corrosion inhibition analysis are provided, alongside visual representations of key processes to support researchers in their understanding and application of this compound.

Introduction

This compound, a derivative of benzotriazole, is an aromatic triazole characterized by a methyl group on the benzene (B151609) ring. This substitution influences its physicochemical properties, enhancing its performance in various industrial applications. The lone pair of electrons on the nitrogen atoms allows for the formation of stable complexes with metals, which is the basis for its exceptional corrosion-inhibiting properties.[1] It is a colorless to light yellow solid, soluble in many organic solvents but with limited solubility in water.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 29878-31-7 | [1] |

| Molecular Formula | C₇H₇N₃ | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| Appearance | Colorless to light yellow solid/powder | [1] |

| Melting Point | 140-146 °C | |

| Boiling Point | 360.60 °C | |

| Flash Point | 181.50 °C | |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water. | [1] |

| SMILES | Cc1cccc2[nH]nnc12 | |

| InChI | InChI=1S/C7H7N3/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3,(H,8,9,10) | [1] |

Synthesis

The synthesis of this compound is analogous to the general synthesis of benzotriazoles, which involves the diazotization of an ortho-phenylenediamine derivative. The specific precursor for this compound is 3-methyl-1,2-phenylenediamine.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general procedure for benzotriazole synthesis.

Materials:

-

3-methyl-1,2-phenylenediamine

-

Glacial acetic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Deionized water

-

Ice bath

-

Standard laboratory glassware (beaker, magnetic stirrer, filtration apparatus)

Procedure:

-

Dissolution of the Amine: In a beaker, dissolve 3-methyl-1,2-phenylenediamine in a mixture of glacial acetic acid and water. Gentle warming may be necessary to achieve complete dissolution.

-

Cooling: Cool the solution to approximately 5-15°C in an ice bath with continuous stirring.

-

Diazotization: Prepare a solution of sodium nitrite in water. Add the sodium nitrite solution to the cooled amine solution. The addition is exothermic, and the temperature should be monitored.

-

Reaction: The reaction mixture will typically change color. Allow the reaction to proceed with stirring. The temperature may rise and then begin to cool.

-

Crystallization: After the initial reaction, continue stirring and allow the mixture to cool to room temperature, followed by further cooling in an ice bath to induce crystallization of the product.

-

Isolation and Purification: Collect the crude this compound by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as a water-ethanol mixture, to yield a purified solid.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications

The primary application of this compound is as a corrosion inhibitor, particularly for copper and its alloys. It is also used in aircraft deicing and anti-icing fluids and as a UV stabilizer.

Corrosion Inhibition

This compound is highly effective at preventing the corrosion of copper and copper alloys. This is achieved through the formation of a protective, passive film on the metal surface. The triazole ring chelates with copper ions, forming a stable, polymeric complex that acts as a barrier to corrosive agents.

Experimental Protocol: Corrosion Inhibition Testing by Potentiodynamic Polarization

This protocol outlines a typical procedure for evaluating the corrosion inhibition efficiency of this compound on a copper surface using potentiodynamic polarization.

Materials and Equipment:

-

Copper working electrode (e.g., a copper rod embedded in epoxy resin with a defined surface area)

-

Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)

-

Counter electrode (e.g., platinum or graphite)

-

Potentiostat/Galvanostat

-

Electrochemical cell

-

Corrosive medium (e.g., 3.5% NaCl solution to simulate seawater)

-

This compound inhibitor solutions of varying concentrations

-

Polishing materials (e.g., silicon carbide papers of different grits, alumina (B75360) slurry)

Procedure:

-

Electrode Preparation: Polish the copper working electrode with successively finer grades of silicon carbide paper, followed by polishing with alumina slurry to a mirror finish. Rinse with deionized water and ethanol, and then dry.

-

Electrochemical Cell Setup: Assemble the three-electrode electrochemical cell with the prepared copper working electrode, the reference electrode, and the counter electrode immersed in the corrosive medium.

-

Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by measuring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.

-

Potentiodynamic Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

-

Data Analysis: From the resulting Tafel plot (log(current density) vs. potential), determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves.

-

Inhibition Efficiency Calculation: Repeat the experiment with different concentrations of this compound added to the corrosive medium. Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100 where icorr(blank) is the corrosion current density without the inhibitor and icorr(inhibitor) is the corrosion current density with the inhibitor.

Corrosion Inhibition Testing Workflow

Caption: Workflow for corrosion inhibition testing.

Biological Activity and Drug Development

While the primary application of this compound is not in the pharmaceutical sector, the broader class of benzotriazole derivatives has been investigated for various biological activities. These include antimicrobial, antifungal, and antiviral properties. The benzotriazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets. However, specific research on this compound as a drug candidate is limited. Its potential biological interactions would likely stem from its ability to act as a ligand for metal-containing enzymes or receptors.

Potential Signaling Pathway Interaction (Hypothetical)

Given the metal-chelating properties of benzotriazoles, a hypothetical interaction could involve metalloenzymes.

Caption: Hypothetical interaction with a metalloenzyme.

Safety and Handling

This compound is harmful if swallowed or inhaled and causes serious eye irritation. It is also harmful to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, should be used when handling this compound. It should be stored in a well-ventilated place away from heat and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound (CAS: 29878-31-7) is a commercially significant compound with well-established applications as a corrosion inhibitor. This technical guide has provided a detailed overview of its properties, synthesis, and primary application, including experimental protocols to aid researchers. While its direct role in drug development is not currently a major focus of research, the broader biological potential of the benzotriazole scaffold suggests that derivatives of this compound could be of interest in future medicinal chemistry studies. This guide serves as a valuable resource for scientists and professionals working with or interested in the applications of this compound.

References

An In-depth Technical Guide to the Isomers of Methylbenzotriazole and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylbenzotriazole, a methylated derivative of benzotriazole (B28993), is a compound of significant industrial and research interest, primarily owing to its exceptional anti-corrosion properties. Commercially, it is often available as "tolyltriazole," a mixture of the 4-methyl and 5-methyl isomers. However, the distinct properties of the individual isomers, including N-methylated variants, are crucial for targeted applications in materials science, organic synthesis, and potentially, drug development. This technical guide provides a comprehensive overview of the key isomers of methylbenzotriazole, detailing their synthesis, physical and chemical properties, spectroscopic data, and mechanisms of action, with a focus on their role as corrosion inhibitors.

Introduction to Methylbenzotriazole Isomers

Benzotriazole is a heterocyclic compound consisting of a benzene (B151609) ring fused to a 1,2,3-triazole ring. The addition of a methyl group to this structure gives rise to several positional isomers, each with unique physicochemical properties. The most commercially significant isomers are 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole. Furthermore, methylation can occur on the nitrogen atoms of the triazole ring, leading to 1-methylbenzotriazole (B83409) and 2-methylbenzotriazole (B101776). The position of the methyl group influences the electronic distribution, steric hindrance, and intermolecular interactions of the molecule, thereby affecting its solubility, melting point, and reactivity.

Isomeric Structures

The primary isomers of methylbenzotriazole are depicted below. The term "tolyltriazole" typically refers to a mixture of the 4-methyl and 5-methyl isomers.[1][2]

Caption: Chemical structures of the primary isomers of methylbenzotriazole.

Synthesis of Methylbenzotriazole Isomers

The synthesis of methylbenzotriazole isomers can be achieved through several routes, primarily involving the diazotization of methylated o-phenylenediamines.

Synthesis of 4- and 5-Methyl-1H-benzotriazole (Tolyltriazole)

A common method for the synthesis of tolyltriazole (B104456) involves the reaction of 3,4-diaminotoluene (B134574) or 2,3-diaminotoluene (B30700) with sodium nitrite (B80452) in an acidic medium. The selection of the starting diamine dictates the resulting isomer mixture. For instance, the cyclization of 3,4-diaminotoluene yields 5-methyl-1H-benzotriazole.[2]

Caption: General synthesis workflow for 5-Methyl-1H-benzotriazole.

A general procedure involves dissolving 3,4-diaminotoluene in water, followed by the addition of sodium nitrite. The reaction mixture is then cooled, and an acid, such as sulfuric acid, is added dropwise to induce cyclization and precipitation of the product. The resulting solid is then filtered, dehydrated, and purified by distillation or recrystallization.[3]

Synthesis of N-Methylated Benzotriazoles

1-Methylbenzotriazole and 2-methylbenzotriazole are typically synthesized by the methylation of benzotriazole. The choice of methylating agent and reaction conditions can influence the ratio of the N1 and N2 isomers. A common method involves the use of methyl iodide in the presence of a base.[4]

Physical and Chemical Properties

The physical and chemical properties of the methylbenzotriazole isomers vary based on the position of the methyl group. The following tables summarize the key properties for the four main isomers.

Table 1: General and Physical Properties of Methylbenzotriazole Isomers

| Property | This compound | 5-Methyl-1H-benzotriazole | 1-Methylbenzotriazole | 2-Methylbenzotriazole |

| CAS Number | 29878-31-7 | 136-85-6 | 13351-73-0 | 16584-00-2 |

| Molecular Formula | C₇H₇N₃ | C₇H₇N₃ | C₇H₇N₃ | C₇H₇N₃ |

| Molecular Weight | 133.15 g/mol | 133.15 g/mol | 133.15 g/mol | 133.15 g/mol |

| Appearance | Brown solid | Cream to beige crystalline powder | White to light yellow crystalline solid | White powder |

| Melting Point | 140-146 °C | 80-82 °C[5] | 64-65 °C | Not available |

| Boiling Point | Not available | 210-212 °C @ 12 mmHg[5] | 270.5 °C @ 760 mmHg | 250.8 °C @ 760 mmHg[6] |

| Density | 1.273 g/cm³ (Predicted) | Not available | 1.2 g/cm³ | 1.24 g/cm³[6] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol | Soluble in polar solvents like water and alcohols[6] | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water | Not available |

Table 2: Spectroscopic Data of Methylbenzotriazole Isomers

| Isomer | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |

| 1-Methylbenzotriazole | 8.06 (d, H4); 7.86 (d, H7); 7.57 (t, H6); 7.42 (t, H5); 4.34 (s, CH₃)[4] | 127.6 (C6); 133.5 (C9); 145.3 (C8); 110.7 (C7); 124.0 (C5); 119.1 (C4); 34.2 (CH₃)[4] | Key peaks can be found in the NIST WebBook. |

| 5-Methyl-1H-benzotriazole | Spectroscopic data available in the NIST WebBook.[7] | Spectroscopic data available in the NIST WebBook. | Key peaks can be found in the NIST WebBook.[7] |

Note: Detailed spectroscopic data for all isomers is not consistently available in the initial search results. The provided data for 1-Methylbenzotriazole is from a study in d6-DMSO.

Applications

The primary application of methylbenzotriazole isomers, particularly tolyltriazole, is as a corrosion inhibitor for copper and its alloys.[8][9] They are also used in:

-

Antifreeze and De-icing Solutions: To protect metallic components in cooling systems.[10]

-

Metalworking Fluids: To prevent corrosion of tools and workpieces.

-

UV Stabilizers: To protect plastics and coatings from photodegradation.[6]

-

Chip Cleaning: In the semiconductor industry to remove metal oxides from chip surfaces without causing corrosion.[11]

Mechanism of Corrosion Inhibition

The corrosion inhibition mechanism of tolyltriazole on metal surfaces, especially copper, involves the formation of a protective film. This film is a complex formed between the triazole and the metal ions on the surface.

Caption: Mechanism of corrosion inhibition by tolyltriazole on a copper surface.

The nitrogen atoms in the triazole ring of the tolyltriazole molecule chemisorb onto the copper surface, forming a stable, polymeric complex with Cu(I) ions.[8][12] This thin, protective film acts as a physical barrier, preventing corrosive agents such as oxygen and aggressive ions from reaching the metal surface and inhibiting both anodic and cathodic corrosion reactions.[12] The methyl group on the benzene ring enhances the hydrophobicity of the protective film, further improving its corrosion resistance.[13]

Experimental Protocols

Synthesis of 5-Methyl-1H-benzotriazole

Materials:

-

3,4-Diaminotoluene

-

Sodium Nitrite (NaNO₂)

-

Sulfuric Acid (H₂SO₄)

-

Deionized Water

Procedure:

-

Dissolve 3,4-diaminotoluene in deionized water in a reaction vessel and heat to facilitate dissolution.

-

Add sodium nitrite to the solution and allow it to react.

-

Cool the reaction mixture.

-

Slowly add sulfuric acid dropwise to the cooled solution. A significant amount of crystalline precipitate should form.

-

Filter the mixture to isolate the crude 5-methyl-1H-benzotriazole.

-

Heat the collected crystals to dehydrate them.

-

Purify the product by distillation under reduced pressure.[3]

Characterization by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a 5-methyl-1H-benzotriazole sample.

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD)

Sample Preparation:

-

5-methyl-1H-benzotriazole is a polar compound and can be dissolved in water with sonication for 10-15 minutes, or directly in hot water, methanol, or acetonitrile (B52724). No extensive sample preparation is typically required.[13]

Chromatographic Conditions:

-

Specific column, mobile phase, flow rate, and detector wavelength would need to be optimized based on the specific HPLC system and desired separation. A reverse-phase column with a mobile phase of acetonitrile and water is a common starting point for such analyses.

Conclusion

The isomers of methylbenzotriazole, particularly this compound and 5-methyl-1H-benzotriazole (tolyltriazole), are versatile compounds with significant industrial applications, most notably as corrosion inhibitors. Their N-methylated counterparts, 1-methylbenzotriazole and 2-methylbenzotriazole, also exhibit distinct properties that are of interest in various fields of chemical research. A thorough understanding of the synthesis, properties, and mechanisms of action of these individual isomers is essential for optimizing their performance in existing applications and for exploring their potential in new areas, including drug development. This guide provides a foundational understanding for researchers and professionals working with these important heterocyclic compounds.

References

- 1. 2-Methyl-1,2,3-benzotriazole | C7H7N3 | CID 85498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. exsyncorp.com [exsyncorp.com]

- 3. CN1978435A - Method for producing 5-methyl benzotriazole - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. 2H-Benzotriazole, 2-methyl- (CAS 16584-00-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 2-methylbenzotriazole | CAS#:16584-00-2 | Chemsrc [chemsrc.com]

- 7. 1H-Benzotriazole, 5-methyl- [webbook.nist.gov]

- 8. scielo.br [scielo.br]

- 9. nbinno.com [nbinno.com]

- 10. 1-Methylbenzotriazole | CAS#:13351-73-0 | Chemsrc [chemsrc.com]

- 11. 5-Methyl-1H-benzotriazole synthesis - chemicalbook [chemicalbook.com]

- 12. content.ampp.org [content.ampp.org]

- 13. researchgate.net [researchgate.net]

Tautomerism in 4-Methyl-1H-benzotriazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1H-benzotriazole, a key heterocyclic scaffold in medicinal chemistry and materials science, exhibits annular tautomerism, a phenomenon critical to its physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive analysis of the tautomeric equilibrium of this compound, detailing the structural aspects of its tautomers, the thermodynamics of their interconversion, and the influence of environmental factors. This document outlines detailed experimental and computational methodologies for the characterization of these tautomeric systems, presents quantitative data in structured tables, and utilizes visualizations to elucidate key concepts and workflows. A thorough understanding of the tautomeric landscape of this compound is paramount for its effective application in drug design and development, enabling the prediction of molecular interactions and the optimization of therapeutic efficacy.

Introduction to Tautomerism in Benzotriazoles

Benzotriazole (B28993) is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a 1,2,3-triazole ring. The presence of a labile proton on the triazole ring gives rise to annular tautomerism, where the proton can reside on one of the three nitrogen atoms. In the case of this compound, three potential tautomers exist: the this compound, 4-Methyl-2H-benzotriazole, and 7-Methyl-1H-benzotriazole. Due to the rapid interconversion, the 4- and 7-methyl isomers are often considered as a mixture, commercially available as "tolyltriazole". However, from a structural and electronic standpoint, they are distinct entities with potentially different properties.

The position of the methyl group on the benzene ring influences the electron density distribution within the heterocyclic system, thereby affecting the relative stability of the tautomers. The tautomeric equilibrium is a dynamic process influenced by various factors including the physical state (solid, liquid, or gas), solvent polarity, temperature, and pH.

The Tautomers of this compound

The principal tautomeric forms of this compound are depicted below. The 1H- and 3H- (or 7-methyl) tautomers are generally considered to be in rapid equilibrium, while the 2H-tautomer is typically less stable.

Caption: Tautomeric forms of this compound.

Quantitative Analysis of Tautomeric Equilibrium

While specific quantitative data for the tautomeric equilibrium of this compound is scarce in the literature, extensive studies on the parent benzotriazole and other substituted derivatives provide valuable insights. The following tables summarize the expected trends and reported values for related systems.

Table 1: Relative Stabilities of Benzotriazole Tautomers

| Tautomer | Method | Solvent/Phase | Relative Energy (kJ/mol) | Reference |

| 1H-Benzotriazole | FTIR Spectroscopy | Gas Phase | 0 (Reference) | [1] |

| 2H-Benzotriazole | FTIR Spectroscopy | Gas Phase | +5.0 | [1] |

| 1H-Benzotriazole | Ab initio (MP2/cc-pVDZ) | Gas Phase | 0 (Reference) | [2] |

| 2H-Benzotriazole | Ab initio (MP2/cc-pVDZ) | Gas Phase | +1.7 | [2] |

| 1H-Benzotriazole | DFT (B3LYP/6-311++G) | Gas Phase | 0 (Reference) | [3] |

| 2H-Benzotriazole | DFT (B3LYP/6-311++G) | Gas Phase | +1.2 | [3] |

Note: Positive values indicate lower stability relative to the reference tautomer.

Table 2: Influence of Solvent on Tautomeric Equilibrium of Benzotriazoles

| Solvent | Polarity (Dielectric Constant) | Predominant Tautomer (Expected) | Rationale |

| Non-polar (e.g., Hexane) | ~1.9 | 1H/3H | Lower polarity favors the less polar tautomer. |

| Polar Aprotic (e.g., DMSO) | ~47 | 1H/3H | Can form hydrogen bonds, stabilizing the 1H/3H forms. |

| Polar Protic (e.g., Water) | ~80 | 1H/3H | Strong hydrogen bonding with the N-H group of the 1H/3H tautomers. |

Experimental Protocols for Tautomer Characterization

A multi-pronged approach combining spectroscopic and computational methods is essential for the comprehensive characterization of the tautomeric equilibrium in this compound.

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 3-methyl-o-phenylenediamine.[4][5]

Materials:

-

3-Methyl-o-phenylenediamine

-

Sodium nitrite (B80452) (NaNO₂)

-

Glacial acetic acid

-

Water

-

Ice

Procedure:

-

Dissolve 3-methyl-o-phenylenediamine in a mixture of glacial acetic acid and water in a reaction vessel.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

Continue stirring the mixture at 0-5 °C for 1-2 hours after the addition is complete.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

The product, this compound, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture).

Caption: General workflow for the synthesis of this compound.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria.[6] The chemical shifts of protons and carbons are sensitive to the electronic environment, which differs between tautomers.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).

-

¹H NMR Spectroscopy:

-

Acquire ¹H NMR spectra for each solution at a constant temperature (e.g., 298 K).

-

Analyze the chemical shifts and coupling patterns of the aromatic and methyl protons. In the case of slow exchange on the NMR timescale, distinct sets of signals for each tautomer may be observed. For fast exchange, averaged signals will be present.

-

The ratio of the tautomers can be determined by integrating the respective signals.

-

-

¹³C NMR Spectroscopy:

-

Acquire ¹³C NMR spectra for the same solutions.

-

The chemical shifts of the carbon atoms in the benzotriazole ring are particularly informative for distinguishing between the 1H/3H and 2H tautomers.

-

-

Variable Temperature (VT) NMR:

-

Acquire a series of ¹H or ¹³C NMR spectra over a range of temperatures for a solution in a suitable solvent (e.g., DMSO-d₆).

-

Changes in the chemical shifts and/or the appearance of separate signals at lower temperatures can provide information about the thermodynamics of the tautomeric equilibrium (ΔH° and ΔS°).

-

4.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

The different electronic structures of the tautomers lead to distinct UV-Vis absorption spectra.[7]

Protocol:

-

Sample Preparation: Prepare dilute solutions of this compound in solvents of varying polarity (e.g., hexane, acetonitrile, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Deconvolution of the overlapping spectra can be performed to identify the absorption bands corresponding to each tautomer and to estimate their relative concentrations.[8]

4.2.3. Infrared (IR) Spectroscopy

The N-H stretching and bending vibrations in the IR spectrum are characteristic of the 1H and 3H tautomers and absent in the 2H tautomer (which has no N-H bond if substituted at the 2-position).

Protocol:

-

Sample Preparation: Prepare samples for analysis in the solid state (KBr pellet or ATR) and in solution (using a suitable solvent and cell).

-

Spectral Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Analyze the N-H stretching region (~3400-3000 cm⁻¹) and the fingerprint region for characteristic bands of each tautomer.

Computational Chemistry

Quantum chemical calculations are invaluable for complementing experimental data and providing a deeper understanding of the tautomeric system.

Protocol:

-

Structure Optimization:

-

Build the 3D structures of the 4-Methyl-1H, 4-Methyl-2H, and 7-Methyl-1H tautomers.

-

Perform geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(d,p).[3]

-

-

Energy Calculations:

-

Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

Include zero-point vibrational energy (ZPVE) corrections for more accurate energy differences.

-

To model solvent effects, use a continuum solvation model like the Polarizable Continuum Model (PCM).

-

-

Spectroscopic Predictions:

-

Calculate the NMR chemical shifts (using the GIAO method) and IR vibrational frequencies for each tautomer.

-

Simulate the UV-Vis spectra using Time-Dependent DFT (TD-DFT).

-

Compare the calculated spectroscopic data with the experimental results to aid in the assignment of signals to specific tautomers.

-

Factors Influencing Tautomeric Equilibrium

The tautomeric equilibrium of this compound is a delicate balance of several interconnected factors.

Caption: Factors influencing the tautomeric equilibrium of this compound.

-

Solvent Effects: Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the 1H and 3H tautomers.

-

Temperature: Changes in temperature can shift the equilibrium towards the tautomer with higher entropy. The effect is generally modest.

-

pH: The acidity or basicity of the medium can significantly impact the tautomeric equilibrium by favoring protonated or deprotonated species, which in turn influences the neutral tautomer distribution.

-

Substituent Effects: The electron-donating nature of the methyl group at the 4-position influences the electron density of the aromatic system and the basicity of the nitrogen atoms, thereby modulating the relative stabilities of the tautomers.

Implications for Drug Development

The tautomeric form of a drug molecule can have a profound impact on its biological activity. Different tautomers can exhibit:

-

Different Binding Affinities: The shape, hydrogen bonding capabilities, and electrostatic potential of each tautomer can lead to different interactions with a biological target.

-

Varied Physicochemical Properties: Solubility, lipophilicity (logP), and membrane permeability can differ between tautomers, affecting absorption, distribution, metabolism, and excretion (ADME) properties.

-

Altered Metabolic Stability: The metabolic fate of a drug can be dependent on its tautomeric form, as different tautomers may be recognized and processed differently by metabolic enzymes.

Therefore, a comprehensive understanding and characterization of the tautomerism of this compound and its derivatives are crucial for the rational design and development of new therapeutic agents.

Conclusion

The tautomerism of this compound is a complex phenomenon governed by a subtle interplay of structural and environmental factors. While the 1H and 3H tautomers are generally favored, the presence and population of the 2H tautomer can be influenced by the surrounding medium. This technical guide has provided a framework for understanding and investigating this tautomerism, outlining key experimental and computational methodologies. For researchers in drug discovery and development, a thorough characterization of the tautomeric behavior of this compound-containing compounds is not merely an academic exercise but a critical step in the development of safe and effective medicines.

References

- 1. ak-schmitt.hhu.de [ak-schmitt.hhu.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. m.youtube.com [m.youtube.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. process-insights.com [process-insights.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis of 4-Methyl-1H-benzotriazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-1H-benzotriazole, a compound of interest for researchers, scientists, and professionals in drug development. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while mass spectrometry data is readily available, detailed, publicly accessible, and fully assigned NMR and IR data are limited. The data presented here is compiled from various sources and should be considered representative.

Table 1: 1H NMR Spectral Data (Predicted)

Due to the limited availability of experimentally derived and assigned 1H NMR data in the public domain, the following table is based on computational predictions and typical chemical shift ranges for similar aromatic heterocyclic compounds.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.6 | Singlet | -CH3 |

| ~7.2-7.8 | Multiplet | Aromatic protons |

| ~13-15 | Broad Singlet | N-H |

Table 2: 13C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~10-15 | -CH3 |

| ~110-145 | Aromatic carbons |

Table 3: IR Absorption Data

The following table lists characteristic infrared absorption bands for benzotriazole (B28993) and its derivatives. The exact peak positions for this compound may vary slightly.

| Wavenumber (cm-1) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium-Weak | Aliphatic C-H stretch (-CH3) |

| ~1600 | Medium | C=C aromatic ring stretch |

| ~1450 | Medium | C-H bend (-CH3) |

| ~1200 | Strong | C-N stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Mass Spectrometry Data (GC-MS)

The following mass spectrometry data was obtained from the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Abundance | Assignment |

| 133 | High | [M]+ (Molecular Ion) |

| 104 | High | [M - N2H]+ |

| 77 | Medium | [C6H5]+ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra to confirm the molecular structure of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; if not, gentle warming or sonication may be applied. The choice of solvent is critical as it can influence chemical shifts.[2]

-

-

Instrument Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Reference: Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

-

-

1H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-64 scans are typically sufficient, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

13C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of 13C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the 1H NMR spectrum.

-

Assign the peaks based on chemical shifts, coupling patterns (for 1H), and comparison with literature data for similar compounds.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000-400 cm-1.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction (Gas Chromatography - GC-MS):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

-

-

Ionization:

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion ([M]+), and also induces fragmentation.

-

-

Mass Analysis:

-

The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or other detector records the abundance of each ion.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: General workflow for spectroscopic analysis of a solid organic compound.

Caption: Logical relationship between molecular structure and spectroscopic data.

References

An In-depth Technical Guide to the Crystal Structure of Benzotriazoles for Drug Development Professionals

A comprehensive analysis of the crystallographic features of 1H-benzotriazole, a key structural motif in medicinal chemistry. This guide provides detailed experimental protocols and data, offering insights for researchers and scientists in drug development.

Executive Summary

The crystal structure of 4-Methyl-1H-benzotriazole, a molecule of interest in various industrial and pharmaceutical applications, is not publicly available in crystallographic databases. This guide, therefore, presents a detailed analysis of the crystal structure of the parent compound, 1H-benzotriazole, as a foundational reference. Understanding the crystal packing, intermolecular interactions, and molecular geometry of 1H-benzotriazole provides a robust framework for predicting the solid-state properties of its derivatives, including this compound. This document furnishes a summary of crystallographic data, a detailed experimental protocol for single-crystal X-ray diffraction, and a discussion on the putative effects of 4-methylation on the crystal lattice.

Introduction

Benzotriazole (B28993) and its derivatives are a class of heterocyclic compounds widely utilized in pharmaceuticals, agrochemicals, and materials science. Their ability to engage in various intermolecular interactions, including hydrogen bonding and π-stacking, makes them versatile scaffolds in drug design. The substitution of a methyl group at the 4-position of the benzotriazole core can significantly influence its physicochemical properties, such as solubility, melting point, and crystal packing, which are critical parameters in drug development. Although the specific crystal structure of this compound is not documented in the public domain, an in-depth examination of the crystallographic data for 1H-benzotriazole offers valuable insights.

Crystal Structure Analysis of 1H-Benzotriazole

The crystal structure of 1H-benzotriazole has been determined by single-crystal X-ray diffraction and its data is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 283912.[1]

Crystallographic Data

The following table summarizes the key crystallographic data for 1H-benzotriazole.

| Parameter | Value |

| Chemical Formula | C₆H₅N₃ |

| Formula Weight | 119.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 13.59(3) Å |

| b | 5.53(1) Å |

| c | 7.99(2) Å |

| α | 90° |

| β | 105.5(2)° |

| γ | 90° |

| Volume | 578(2) ų |

| Z | 4 |

| Density (calculated) | 1.369 g/cm³ |

Molecular Geometry

The molecular structure of 1H-benzotriazole consists of a fused benzene (B151609) and triazole ring system. X-ray crystallography confirms that the hydrogen atom is located at the N1 position of the triazole ring.[2] The key bond lengths within the triazole ring are approximately 1.306 Å for N=N and 1.340 Å for HN-N.[2] The benzotriazole ring system is essentially planar.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of benzotriazole derivatives typically involves the following experimental workflow.

1. Crystal Growth: High-quality single crystals are grown from a purified sample of the compound. Common techniques include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a melt.

2. Data Collection: A suitable single crystal is selected, mounted on a goniometer head, and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.

3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using methods such as direct methods or Patterson synthesis. The atomic positions and thermal parameters are then refined using a least-squares fitting procedure to obtain the best possible agreement between the observed and calculated diffraction patterns.

4. Structure Validation: The final crystal structure is validated using software tools like CheckCIF to ensure its geometric and crystallographic reasonability. The final data is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Putative Effects of 4-Methyl Substitution

The introduction of a methyl group at the 4-position of the benzotriazole ring is expected to have several effects on its crystal structure:

-

Molecular Packing: The steric bulk of the methyl group will likely disrupt the crystal packing observed in 1H-benzotriazole. This may lead to a less dense packing arrangement and could potentially alter the space group and unit cell parameters.

-

Intermolecular Interactions: The methyl group is not a strong hydrogen bond donor or acceptor. However, it can participate in weaker C-H···π and van der Waals interactions, which could influence the overall crystal lattice energy and stability. The presence of the methyl group may also sterically hinder the formation of some of the hydrogen bonds observed in the parent compound.

-

Molecular Conformation: While the benzotriazole ring system is rigid, the orientation of the methyl group can vary. The preferred conformation will be one that minimizes steric clashes with neighboring molecules in the crystal lattice.

Logical Relationship of Structural Analysis

Conclusion

While the experimental crystal structure of this compound remains to be determined, a thorough understanding of the crystallographic properties of the parent 1H-benzotriazole provides a crucial foundation for drug development professionals. The data and protocols presented in this guide can aid in the prediction of solid-state behavior, guide crystallization studies, and inform the formulation of benzotriazole-based drug candidates. The anticipated effects of the 4-methyl substituent highlight the importance of empirical structure determination for obtaining a precise understanding of the solid-state landscape of this important class of molecules.

References

Solubility Profile of 4-Methyl-1H-benzotriazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Methyl-1H-benzotriazole in various solvents. The information is compiled from available literature and presented to assist researchers and professionals in its application, particularly in formulation development and chemical synthesis. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of the experimental workflow.

Introduction to this compound

This compound, a derivative of benzotriazole, is an organic compound with significant applications as a corrosion inhibitor, particularly for copper and its alloys. It is also used as a chemical intermediate in various synthetic processes. Understanding its solubility in different solvent systems is crucial for its effective utilization and for the development of new formulations. It is important to note that commercially available "tolyltriazole" is often a mixture of 4-methyl- and 5-methyl-1H-benzotriazole.[1] The data presented in this guide specifies the isomer where the information is available; otherwise, it refers to the tolyltriazole (B104456) mixture.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for tolyltriazole (a mixture of 4- and 5-methyl-1H-benzotriazole). It is important to note that there can be discrepancies in reported values, which may be attributed to differences in experimental conditions and the specific isomer composition of the tolyltriazole used.

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | 18 | < 0.1 g/L | For Tolyltriazole[2] |

| Water | 18 | < 0.01 g/100 mL | For Tolyltriazole[3] |

| Water | 20 | 4.049 g/L | For Tolyltriazole |

| Alcohol (unspecified) | 21 | > 100 g/L | For Tolyltriazole[2] |

| Acetone | 21 | > 100 g/L | For Tolyltriazole[2] |

Qualitative Solubility of this compound and Tolyltriazole:

Experimental Protocols for Solubility Determination

A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[7][8] This is followed by a suitable analytical technique, such as UV-Vis spectroscopy , to quantify the concentration of the dissolved solute.

Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Conical flasks or vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of flasks or vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each flask.

-

Equilibration: Secure the flasks on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[8]

-

Sample Collection: Once equilibrium is reached, stop the shaker and allow the undissolved solid to settle.

-

Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

UV-Vis Spectroscopic Analysis for Concentration Determination

This protocol describes how to determine the concentration of the dissolved this compound in the saturated solution using UV-Vis spectroscopy.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Diluted saturated solution of this compound

-

Pure solvent (for blank)

Procedure:

-

Wavelength Scan: Scan a solution of this compound in the chosen solvent over a suitable UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent. Measure the absorbance of each standard at the determined λmax. Plot a calibration curve of absorbance versus concentration. The curve should be linear in the desired concentration range (Beer-Lambert Law).

-

Sample Measurement: Measure the absorbance of the diluted saturated solution at the λmax.

-

Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Solubility Calculation: Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocols described above.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Methyl-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4-Methyl-1H-benzotriazole. This compound, a key component of the industrial corrosion inhibitor tolyltriazole (B104456), is of significant interest due to its widespread use and the importance of understanding its behavior under thermal stress for safety, handling, and application purposes. While specific quantitative thermal analysis data for pure this compound is limited in publicly available literature, this guide synthesizes existing information on tolyltriazole and related benzotriazole (B28993) derivatives to provide a thorough assessment.

Physicochemical and Thermal Properties

This compound is a solid organic compound with the molecular formula C₇H₇N₃. There is some variance in the reported physical properties, which may be due to differences in the isomeric purity of the samples tested (commercial tolyltriazole is a mixture of 4-methyl and 5-methyl isomers).

Table 1: Summary of Physicochemical and Thermal Data for this compound and Tolyltriazole

| Property | Value | Technique/Source |

| Molecular Formula | C₇H₇N₃ | - |

| Molecular Weight | 133.15 g/mol | - |

| Melting Point | 76 - 84 °C | Not Specified |

| 139 - 143 °C | Not Specified | |

| 140 - 146 °C | Not Specified | |

| Boiling Point | 160 °C | Not Specified |

| 289.3 °C at 760 mmHg | Not Specified | |

| Flash Point | 137.4 °C | Not Specified |

| 180 °C | Not Specified | |

| Auto-ignition Temperature | Approx. 400 °C | Not Specified |

| Thermal Stability Limit | Up to 200 °C | Not Specified |

| Exothermic Reaction Onset | From 160 °C | Safety Data Sheet[1] |

| Decomposition Temperature | Above 250 °C | Not Specified |

| General Benzotriazole Decomposition Range | 280 - 380 °C | Not Specified |

| Benzotriazole (unsubstituted) Exothermic Decomposition | 306 - 410 °C | DSC |

Note: The discrepancies in melting and boiling points may be attributable to the analysis of different isomeric mixtures of tolyltriazole.

Thermal Decomposition Analysis

Proposed Thermal Decomposition Mechanism

The thermal decomposition of benzotriazoles is understood to proceed through the elimination of molecular nitrogen (N₂), a highly stable gas. This initial step is critical as it leads to the formation of reactive intermediates.

Based on studies of benzotriazole pyrolysis, the proposed thermal decomposition pathway for this compound is as follows:

-

Nitrogen Extrusion: Upon heating, the triazole ring becomes unstable and undergoes cleavage, releasing a molecule of dinitrogen (N₂). This is a common decomposition pathway for many nitrogen-rich heterocyclic compounds.

-

Formation of a Diradical Intermediate: The loss of N₂ results in the formation of a highly reactive iminocyclohexadienylidene diradical/carbene intermediate.

-

Ring Contraction and Rearrangement: This intermediate can then undergo a Wolff-type rearrangement and ring contraction to form an N-acylfulvenimine.

-

Formation of Stable Products: Subsequent reactions of this intermediate, potentially through free radical pathways, can lead to the formation of methylcyanocyclopentadienes.[4]

When heated to decomposition, toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides, are emitted.[1][5]

Experimental Protocols for Thermal Analysis

While specific experimental conditions for this compound were not found, a general methodology for conducting thermal analysis on organic compounds using TGA and DSC is provided below.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.

-

Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

-

Procedure:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed on the TGA balance.

-

The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate to remove any atmospheric oxygen and volatile impurities.

-

The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a specified temperature range (e.g., from ambient to 600 °C).

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, peak decomposition temperatures, and the percentage of mass loss at each stage.

-

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions (e.g., melting, crystallization, and decomposition) as a function of temperature.

-

Apparatus: A differential scanning calorimeter with a furnace and sensors to measure the differential heat flow between a sample and a reference pan.

-

Procedure:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically inert).

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

The resulting DSC curve is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events and to quantify the enthalpy changes associated with these transitions.

-

References

Environmental Fate and Transport of 4-Methyl-1H-benzotriazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1H-benzotriazole (4-MeBT), a heterocyclic organic compound, is a key component, along with its isomer 5-methyl-1H-benzotriazole (5-MeBT), of the widely used corrosion inhibitor known as tolyltriazole (B104456) (TTz).[1][2][3][4] Its primary applications are in antifreeze and de-icing fluids for aircraft and automobiles, cooling water systems, hydraulic fluids, and metalworking fluids.[5][6][7] Due to its extensive use and high water solubility, 4-MeBT is frequently detected in the aquatic environment, including wastewater effluents, surface waters, and groundwater, raising concerns about its persistence, potential toxicity, and overall environmental impact.[3][7][8] This technical guide provides a comprehensive overview of the environmental fate and transport of 4-MeBT, summarizing key quantitative data, outlining experimental protocols, and visualizing critical pathways.

Physicochemical Properties

The environmental behavior of 4-MeBT is governed by its inherent physicochemical properties. These properties influence its solubility, volatility, and potential for sorption to environmental matrices.

| Property | Value | Reference |

| Chemical Formula | C₇H₇N₃ | [9] |

| Molecular Weight | 133.15 g/mol | [9] |

| Melting Point | 139-143 °C | [10] |

| Boiling Point | 289.3 °C at 760 mmHg | [10][11] |

| Water Solubility | Insoluble/Low | [5] |

| log K_ow_ (Octanol-Water Partition Coefficient) | 1.82 | [4] |

| pKa | 8.74 | [4] |

Environmental Fate

The fate of 4-MeBT in the environment is determined by a combination of degradation and partitioning processes. While it is considered readily biodegradable, its persistence can be significant under certain conditions.

Degradation Processes